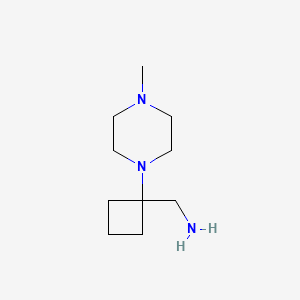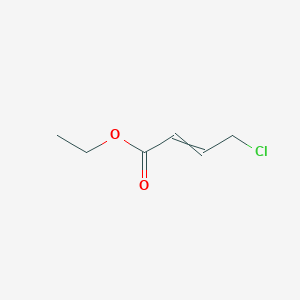
ethyl 4-chlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-chlorobut-2-enoate: is an organic compound with the molecular formula C₆H₉ClO₂. It is an ester derived from 4-chlorobut-2-enoic acid and ethanol. This compound is characterized by the presence of a chlorine atom attached to the second carbon of the butenoate chain, making it a chlorinated ester. It is used in various chemical reactions and has applications in different fields of scientific research.
作用機序
Target of Action
Ethyl 4-chlorobut-2-enoate, also known as DTXSID20778850, has been found to interact with trace elements such as Au (III), Pd (II) and Pt (IV) . These elements are the primary targets of the compound and play a crucial role in various biological and chemical processes.
Mode of Action
The compound interacts with its targets through a process known as selective solid-phase extraction . This involves the compound being adsorbed onto a new sorbent from a solution of pH 1 . The adsorbed ions are then eluted with 0.1 mol L −1 hydrochloric acid and containing 4% thiourea .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, it has been found to influence the oxidative addition and carbonylation of allylic halides and prop-2-en-1-ol . The detailed mechanism of the oxidative addition is still under discussion .
Result of Action
The result of the action of this compound is the selective extraction and separation of trace Au (III), Pd (II) and Pt (IV) prior to their determination by inductively coupled plasma atomic emission spectrometry . This allows for the quantification of these elements in various samples.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the solution in which the compound is present plays a crucial role in its interaction with its targets . Additionally, the presence of other ions in the solution can also affect the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 4-chlorobut-2-enoate typically begins with 4-chlorobut-2-enoic acid and ethanol.
Esterification Reaction: The esterification process involves the reaction of 4-chlorobut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Purification: The resulting ester is then purified by distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 4-chlorobut-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂). This leads to the formation of various substituted derivatives.
Addition: this compound can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂)
Addition: Electrophiles, nucleophiles
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Substituted derivatives
Addition: New carbon-carbon or carbon-heteroatom bonds
科学的研究の応用
Chemistry: Ethyl 4-chlorobut-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions. It helps in understanding the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. It is also employed in the manufacture of fragrances and flavoring agents.
類似化合物との比較
Ethyl 4-bromobut-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl 4-fluorobut-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Ethyl 4-iodobut-2-enoate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Ethyl 4-chlorobut-2-enoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution and elimination reactions, making it a versatile intermediate in organic synthesis. Additionally, the ester functionality allows for further modifications, expanding its utility in different chemical transformations.
特性
CAS番号 |
15333-22-9 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC名 |
ethyl (E)-4-chlorobut-2-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
InChIキー |
JJZUTSOGYBJOOF-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/CCl |
SMILES |
CCOC(=O)C=CCCl |
正規SMILES |
CCOC(=O)C=CCCl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


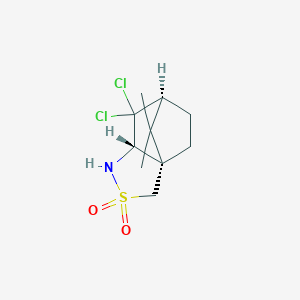
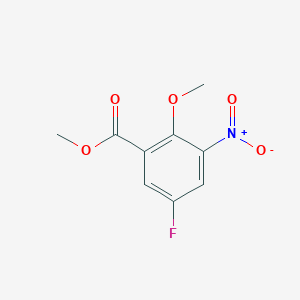
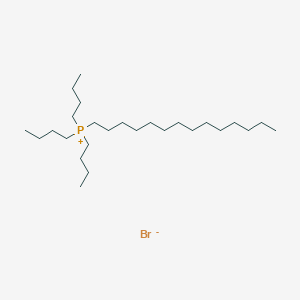
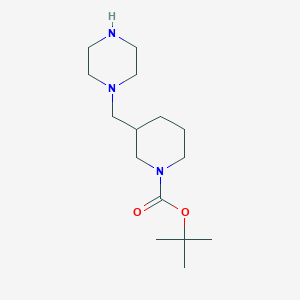
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
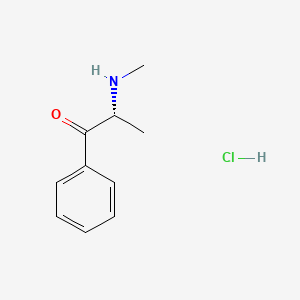
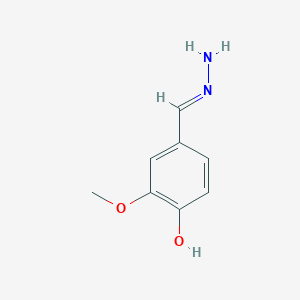

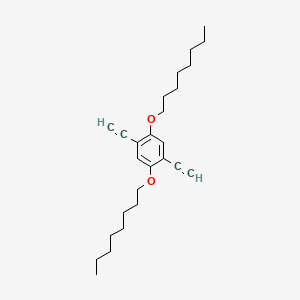
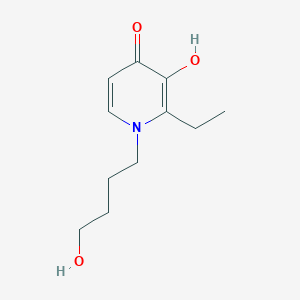
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)
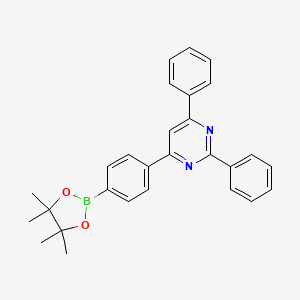
![4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322799.png)
